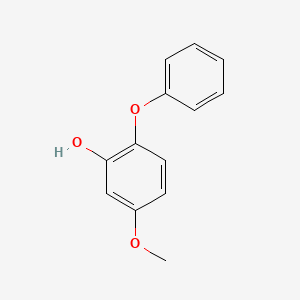
5,6,7,8-Tetrahydro-1,7-naphthyridine-2-carboxylicaciddihydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5,6,7,8-tetrahydro-1,7-naphthyridine-2-carboxylic acid dihydrochloride is a heterocyclic compound that belongs to the naphthyridine family. This compound is characterized by its fused pyridine rings and is known for its significant biological and chemical properties. It has garnered attention in various fields, including medicinal chemistry, due to its potential therapeutic applications .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5,6,7,8-tetrahydro-1,7-naphthyridine-2-carboxylic acid dihydrochloride typically involves multi-step processes. One common method includes the catalytic reduction of 1,7-naphthyridine using palladium on charcoal in ethanol, which yields a mixture of 1,2,3,4-tetrahydro- and 5,6,7,8-tetrahydro-1,7-naphthyridine . The desired product can be isolated and further reacted with appropriate reagents to obtain the dihydrochloride salt.
Industrial Production Methods
Industrial production methods for this compound often involve scalable and cost-effective approaches. These methods may include modifications of existing synthetic routes to enhance yield and purity. The use of continuous flow reactors and advanced purification techniques can also be employed to optimize the production process .
化学反应分析
Types of Reactions
5,6,7,8-tetrahydro-1,7-naphthyridine-2-carboxylic acid dihydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding naphthyridine derivatives.
Reduction: Reduction reactions can yield different tetrahydro derivatives.
Substitution: Nucleophilic substitution reactions can introduce various functional groups into the naphthyridine ring.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts for reduction, oxidizing agents like potassium permanganate for oxidation, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and solvents like ethanol or acetonitrile .
Major Products
The major products formed from these reactions include various substituted naphthyridine derivatives, which can exhibit different biological activities and chemical properties .
科学研究应用
5,6,7,8-tetrahydro-1,7-naphthyridine-2-carboxylic acid dihydrochloride has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: This compound is studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: It has shown promise in the development of new therapeutic agents, particularly in the treatment of cancer and infectious diseases.
Industry: The compound is used in the development of new materials and as a precursor for various industrial chemicals
作用机制
The mechanism of action of 5,6,7,8-tetrahydro-1,7-naphthyridine-2-carboxylic acid dihydrochloride involves its interaction with specific molecular targets. It can act as a ligand, binding to metal ions and forming complexes that exhibit unique chemical and biological properties. The compound may also inhibit certain enzymes by binding to their active sites, thereby modulating biochemical pathways .
相似化合物的比较
Similar Compounds
1,5-naphthyridine: Known for its coordination chemistry and biological activities.
1,6-naphthyridine: Exhibits anticancer and antimicrobial properties.
1,8-naphthyridine: Used in the synthesis of antibacterial agents like enoxacin and nalidixic acid .
Uniqueness
5,6,7,8-tetrahydro-1,7-naphthyridine-2-carboxylic acid dihydrochloride is unique due to its specific structural features and the ability to form stable dihydrochloride salts. This enhances its solubility and bioavailability, making it a valuable compound in medicinal chemistry and industrial applications .
属性
分子式 |
C9H12Cl2N2O2 |
|---|---|
分子量 |
251.11 g/mol |
IUPAC 名称 |
5,6,7,8-tetrahydro-1,7-naphthyridine-2-carboxylic acid;dihydrochloride |
InChI |
InChI=1S/C9H10N2O2.2ClH/c12-9(13)7-2-1-6-3-4-10-5-8(6)11-7;;/h1-2,10H,3-5H2,(H,12,13);2*1H |
InChI 键 |
JKNKUXIAXNMUCO-UHFFFAOYSA-N |
规范 SMILES |
C1CNCC2=C1C=CC(=N2)C(=O)O.Cl.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


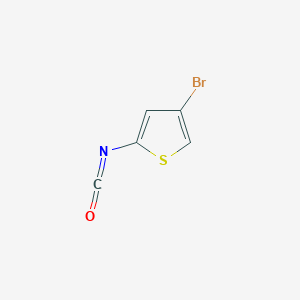
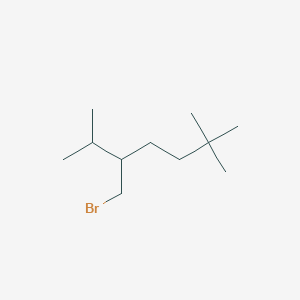
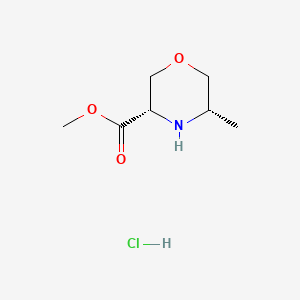
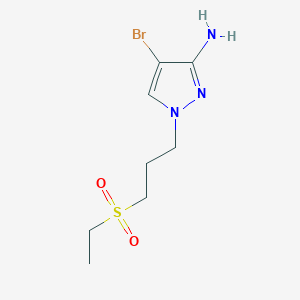
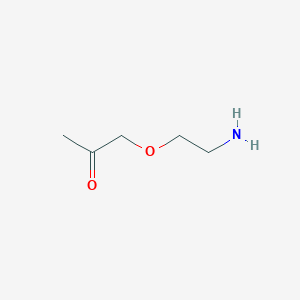
![3-Bromo-7-(trifluoromethyl)pyrazolo[1,5-a]pyridine](/img/structure/B13492270.png)

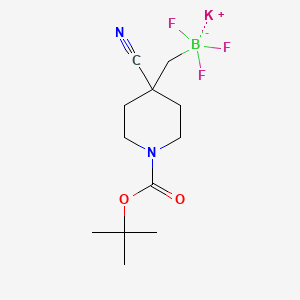
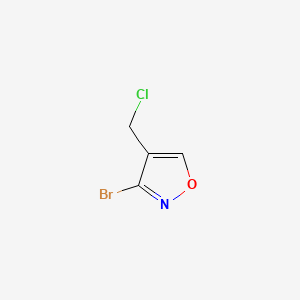
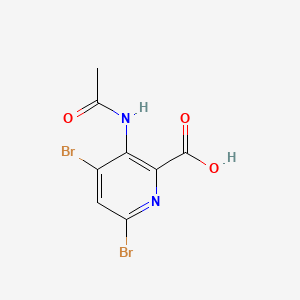
![1-{1-[(2-Methyl-1,3-thiazol-4-yl)methyl]piperidin-4-yl}methanamine dihydrochloride](/img/structure/B13492300.png)
![1-[5-Bromo-2-(tetrahydrofuran-3-ylmethoxy)phenyl]hexahydropyrimidine-2,4-dione](/img/structure/B13492315.png)

